

# Spectroscopic Profile of 4-Bromothioanisole: A Technical Guide

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## Compound of Interest

Compound Name: 4-Bromothioanisole

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-Bromothioanisole** (CAS No. 104-95-0), a key intermediate in pharmaceutical and agrochemical synthesis. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside standardized experimental protocols for data acquisition.

## Core Spectroscopic Data

The following sections summarize the key spectroscopic data for **4-Bromothioanisole**, presented in a clear and structured format for easy reference and comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **4-Bromothioanisole** are presented below.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data of **4-Bromothioanisole**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.39	Doublet	8.4	2H	Ar-H (ortho to SMe)
7.12	Doublet	8.4	2H	Ar-H (ortho to Br)
2.46	Singlet	-	3H	-SCH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Instrument Frequency: 400 MHz<sup>[1]</sup>

Table 2: <sup>13</sup>C NMR Spectroscopic Data of **4-Bromothioanisole**

Chemical Shift ( $\delta$ ) ppm	Assignment
137.7	Ar-C (C-S)
131.8	Ar-C (CH, ortho to Br)
128.2	Ar-C (CH, ortho to SMe)
118.6	Ar-C (C-Br)
16.0	-SCH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Instrument Frequency: 100 MHz<sup>[1]</sup>

## Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for **4-Bromothioanisole** are summarized below.

Table 3: Key IR Absorption Bands for **4-Bromothioanisole**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3000-3100	Medium	Aromatic C-H stretch
~2920	Medium	Aliphatic C-H stretch (-CH <sub>3</sub> )
~1580, 1480	Strong	Aromatic C=C skeletal vibrations
~1090	Strong	C-S stretch
~810	Strong	para-disubstituted C-H out-of-plane bend
~500-600	Medium-Strong	C-Br stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The key mass spectral data for **4-Bromothioanisole** are presented below.

Table 4: Mass Spectrometry Data for **4-Bromothioanisole**

m/z	Relative Intensity	Assignment
204	High	[M+2] <sup>+</sup> • (presence of <sup>81</sup> Br isotope)
202	High	[M] <sup>+</sup> • (presence of <sup>79</sup> Br isotope)
189/187	Medium	[M - CH <sub>3</sub> ] <sup>+</sup>
108	Medium	[M - Br - CH <sub>3</sub> ] <sup>+</sup> or [C <sub>6</sub> H <sub>4</sub> S] <sup>+</sup> •
77	Low	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Ionization Mode: Electron Ionization (EI)[\[2\]](#)

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

## $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy

A sample of **4-Bromothioanisole** (10-20 mg for  $^1\text{H}$ , 50-100 mg for  $^{13}\text{C}$ ) is dissolved in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard.[3][4] The solution is transferred to a 5 mm NMR tube. Spectra are acquired on a 400 MHz NMR spectrometer.[5] For  $^{13}\text{C}$  NMR, proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.[4]

## Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples like **4-Bromothioanisole**, the KBr pellet method is commonly used.[6] A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[6] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[6] The pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded. Alternatively, a thin solid film can be prepared by dissolving a small amount of the solid in a volatile solvent (e.g., methylene chloride), applying a drop of the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[1][7]

## Gas Chromatography-Mass Spectrometry (GC-MS)

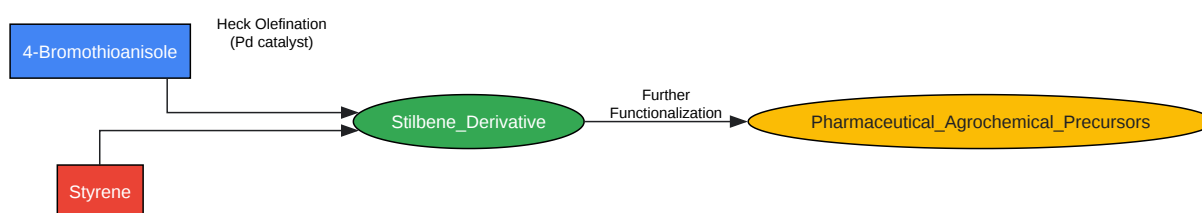
A dilute solution of **4-Bromothioanisole** is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.[8] The sample is injected into a gas chromatograph equipped with a capillary column (e.g., a 5% phenyl polymethylsiloxane column).[9] The GC oven temperature is programmed to ensure separation of the analyte from any impurities. The eluent from the GC column is introduced into a mass spectrometer, typically operated in electron ionization (EI) mode at 70 eV.[9][10] The mass spectrum is recorded across a suitable mass range (e.g.,  $m/z$  40-600).[9]

## Visualization of Synthetic Utility

**4-Bromothioanisole** is a versatile building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and agrochemical applications.[11][12] Its utility stems from the presence of two reactive sites: the bromo-substituent, which can

participate in various cross-coupling reactions, and the methylthio group, which can be further functionalized. A common application is its use in Heck olefination reactions to form stilbenes.

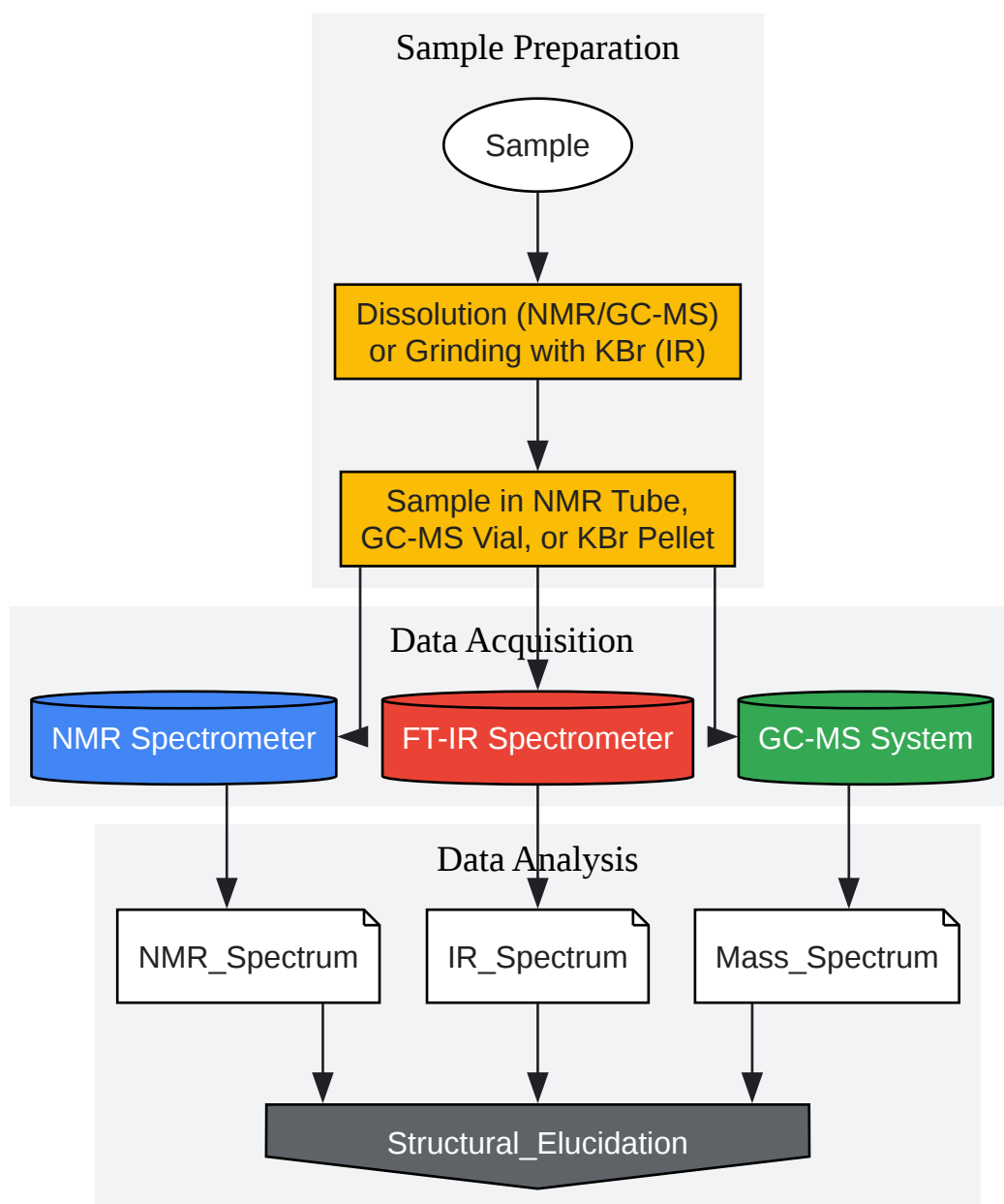
[12]



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Caption: Synthetic pathway illustrating the use of **4-Bromothioanisole** in Heck olefination.

The diagram above illustrates a typical synthetic application of **4-Bromothioanisole** in a Heck olefination reaction with styrene to produce a stilbene derivative. Stilbenes are important precursors for various pharmaceuticals and agrochemicals.



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Caption: General workflow for spectroscopic analysis of **4-Bromothioanisole**.

This workflow diagram outlines the general steps involved in the spectroscopic characterization of **4-Bromothioanisole**, from sample preparation to data acquisition and analysis, culminating in structural elucidation.

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## References

- 1. orgchemboulder.com [orgchemboulder.com]
- 2. 4-Bromothioanisole | C<sub>7</sub>H<sub>7</sub>BrS | CID 66037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. GC-MS Sample Preparation | Thermo Fisher Scientific - IN [thermofisher.com]
- 9. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tdi-bi.com [tdi-bi.com]
- 11. nbino.com [nbino.com]
- 12. Buy 4-Bromothioanisole | 104-95-0 [smolecule.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromothioanisole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b094970#spectroscopic-data-of-4-bromothioanisole]

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